The synthesis of HTH-02-006 involves several key steps that have been optimized to enhance yield and purity. While specific synthetic routes may vary, the general approach includes:
Technical details of the synthesis process are critical for reproducibility and optimization of the yields in laboratory settings .
HTH-02-006 participates in several chemical reactions that are crucial for its mechanism of action:
Technical details regarding these reactions are essential for understanding how HTH-02-006 can be effectively utilized in therapeutic contexts.
The mechanism of action for HTH-02-006 primarily revolves around its role as a selective inhibitor of NUAK2. This process can be summarized as follows:
Data supporting these mechanisms come from various studies demonstrating altered expression levels of target genes and proteins following treatment with HTH-02-006.
HTH-02-006 has significant potential applications in scientific research and medicine:
The continued exploration of HTH-02-006's properties and mechanisms will likely yield important insights into targeted cancer therapies and improve outcomes for patients suffering from malignancies linked to aberrant NUAK2 signaling.
The Hippo pathway is an evolutionarily conserved signaling network that regulates fundamental biological processes including cell proliferation, apoptosis, organ size control, and tissue homeostasis. At its core, the pathway consists of a kinase cascade where MST1/2 kinases phosphorylate LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). Phosphorylation sequesters YAP/TAZ in the cytoplasm for degradation, whereas pathway inactivation permits nuclear translocation. In the nucleus, YAP/TAZ bind TEAD transcription factors (TEAD1-4), driving expression of pro-tumorigenic genes such as CTGF, CYR61, and ANKRD1 [6] [9]. Dysregulation of this pathway occurs in numerous cancers, leading to uncontrolled YAP/TAZ activity that promotes tumor growth, metastasis, and therapeutic resistance [3] [9].
NUAK2 (NUAK family kinase 2), an AMPK-related serine/threonine kinase, functions as a critical positive regulator of YAP/TAZ. Key mechanisms include:
In hepatocellular carcinoma (HCC), cholangiocarcinoma, and breast cancer, NUAK2 overexpression correlates with YAP/TAZ activation, hepatomegaly, and tumorigenesis [2] [10]. Genomic analyses reveal NUAK2 amplifications in squamous cell carcinomas (e.g., lung, esophageal) and aggressive bladder cancers, positioning it as a biomarker of Hippo-driven malignancy [5] [7].
The NUAK2-YAP/TAZ axis presents a compelling therapeutic target due to:
Table 1: Oncogenic Roles of NUAK2 in Human Cancers
Cancer Type | Molecular Alteration | Functional Outcome |
---|---|---|
Hepatocellular Carcinoma | YAP-driven NUAK2 upregulation | Hepatomegaly, tumor initiation [2] |
Triple-Negative Breast Cancer | TAZ-NUAK2 feedback loop | Cancer stem cell expansion [5] |
Squamous Cell Carcinomas | NUAK2 amplification (11q22.1) | YAP/TAZ target gene activation [7] |
Bladder Cancer | Elevated NUAK2 expression | Correlates with YAP/TAZ signature [5] |
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6